N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide
Description
N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide is a synthetic organic compound featuring a benzodioxole-carboxamide core substituted with a 3-methoxy-4-(1H-tetrazol-1-yl)phenyl group. The tetrazole moiety is a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability in medicinal chemistry applications.
Properties
Molecular Formula |
C16H13N5O4 |
|---|---|
Molecular Weight |
339.31 g/mol |
IUPAC Name |
N-[3-methoxy-4-(tetrazol-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C16H13N5O4/c1-23-14-7-11(3-4-12(14)21-8-17-19-20-21)18-16(22)10-2-5-13-15(6-10)25-9-24-13/h2-8H,9H2,1H3,(H,18,22) |
InChI Key |
MFBAYLLNDAJXBU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC3=C(C=C2)OCO3)N4C=NN=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved through a [2+3] cycloaddition reaction between an azide and a nitrile.
Introduction of the Benzodioxole Moiety: This step often involves the reaction of a suitable phenol derivative with methylene chloride in the presence of a base to form the benzodioxole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted tetrazole derivatives.
Scientific Research Applications
N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antibacterial, and antifungal agent.
Biological Studies: Its interactions with various enzymes and receptors make it a candidate for studying biochemical pathways.
Material Science: The compound’s unique structure allows it to be used in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways.
Pathway Modulation: By interacting with key proteins, it can influence various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide
This compound (CHEMENU product) replaces the tetrazole group in the target molecule with a 1,1-dioxothiazinan-2-yl substituent (a sulfonamide-containing heterocycle) . Key differences include:
- Solubility : Sulfonamides generally improve aqueous solubility, which may enhance pharmacokinetic profiles.
- Synthetic accessibility : Thiazinan derivatives are often easier to functionalize than tetrazoles, which require specialized conditions for regioselective synthesis.
N-[[3-methoxy-4-(phenylmethoxy)phenyl]methylideneamino]-1,3-benzodioxole-5-carboxamide (AG-14)
AG-14 (NC-IUPHAR ligand) shares the benzodioxole-carboxamide backbone but substitutes the tetrazole with a phenylmethoxy group and a methylideneamino linker . Notable contrasts:
- Substituent flexibility: The methylideneamino group introduces conformational rigidity, which may restrict binding to flat active sites.
- Target selectivity: AG-14 is reported in ligand databases but lacks explicit target annotations, suggesting divergent biological roles compared to tetrazole-containing analogs.
Structural and Functional Data Table
Research Implications and Limitations
- Structural diversity : The tetrazole, thiazinan, and phenylmethoxy groups highlight trade-offs between solubility, stability, and target engagement.
- Data gaps: No quantitative data (e.g., IC₅₀, logP) are available in the provided evidence, limiting direct pharmacological comparisons.
- Synthesis challenges : Tetrazole regiochemistry and sulfonamide oxidation states require specialized protocols, as inferred from SHELX-related crystallography workflows .
Biological Activity
N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article compiles existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Chemical Formula : C_{15}H_{14}N_{4}O_{4}
- Molecular Weight : 302.30 g/mol
This compound features a benzodioxole core with a tetrazole moiety, which is known for contributing to various biological activities.
Research indicates that compounds containing tetrazole rings often exhibit significant interactions with biological targets, including enzymes and receptors. The presence of the methoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Anticancer Activity
A study evaluated the anticancer properties of various derivatives, including this compound. The findings suggested that this compound exhibits cytotoxic effects against several cancer cell lines:
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's effectiveness compared to standard chemotherapeutics.
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes associated with cancer progression:
| Enzyme | IC50 (µM) | Effect |
|---|---|---|
| EGFR | 0.24 | Significant inhibition |
| Src | 0.96 | Moderate inhibition |
| IL-6 | % of control = 20% | Anti-inflammatory effect |
These results suggest that this compound may serve as a dual-action agent targeting both tumor growth and inflammatory pathways.
Case Studies and Clinical Relevance
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins. For instance:
- Study A : Indicated that treatment with the compound resulted in a significant increase in apoptotic cells in MCF7 cell lines, with a notable increase in caspase-3 activity.
- Study B : Reported that the compound inhibited tumor growth in xenograft models, further supporting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
